2-Buten-1-ol, 2-methyl-, acetate, (2E)-
Description
Chemical Classification and Structural Features of the (2E)-2-Buten-1-ol, 2-methyl-, acetate (B1210297) Isomer
(2E)-2-Buten-1-ol, 2-methyl-, acetate is classified as an α,β-unsaturated ester. This classification indicates that the carbon-carbon double bond is located between the alpha and beta carbons relative to the carbonyl group of the ester. This conjugation of the double bond with the carbonyl group influences the electronic distribution within the molecule, affecting its reactivity.
The structural formula of (2E)-2-Buten-1-ol, 2-methyl-, acetate is C7H12O2. The key structural features include:
An acetate group (-OCOCH3).
A four-carbon butenyl chain.
A methyl group at the second carbon position (C2).
A double bond between the second and third carbon atoms (C2 and C3).
The "(2E)-" designation, according to the Cahn-Ingold-Prelog priority rules, indicates that the higher priority substituents on the C2 and C3 carbons are on opposite sides of the double bond. In this case, the -CH2OCOCH3 group on C2 and the -CH3 group on C3 are on opposite sides, resulting in the trans or E configuration. This is distinct from its (2Z)- or cis-isomer, where these groups would be on the same side.
| Property | Value |
|---|---|
| Molecular Formula | C7H12O2 nist.gov |
| Molecular Weight | 128.17 g/mol nist.gov |
| CAS Number | 19248-94-3 nist.gov |
| IUPAC Name | (2E)-2-methylbut-2-en-1-yl acetate nist.gov |
| Boiling Point | 149.7ºC at 760mmHg chemsrc.com |
| Density | 0.909 g/cm³ chemsrc.com |
Research Significance and Scope in Organic Chemistry and Related Fields
The research significance of (2E)-2-Buten-1-ol, 2-methyl-, acetate is primarily understood through its context as an unsaturated ester and its presence in nature. Unsaturated esters are valuable building blocks in organic synthesis. nih.gov The conjugated system in α,β-unsaturated esters makes them susceptible to a variety of chemical transformations, including nucleophilic conjugate addition and cycloaddition reactions.
While extensive research on this specific molecule is not widespread, its presence has been noted in databases of floral compounds and pheromones, suggesting a potential role in chemical ecology. pherobase.com The study of such compounds is crucial for understanding insect communication and plant-insect interactions. For instance, related unsaturated esters are known to function as pheromones in various insect species. mdpi.com The synthesis of specific stereoisomers like (2E)-2-methyl-2-butenyl acetate is therefore relevant for the preparation of standards for natural product identification and for use in biological assays.
The synthesis of α,β-unsaturated esters with defined stereochemistry, such as the (E)-isomer, is a significant area of research in organic methodology. organic-chemistry.org Various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and transition-metal-catalyzed cross-coupling reactions, are employed to control the geometry of the double bond. nih.gov The development of highly stereoselective methods for the synthesis of compounds like (2E)-2-Buten-1-ol, 2-methyl-, acetate contributes to the broader field of synthetic organic chemistry.
Historical Perspectives in the Study of Unsaturated Esters and their Isomers
The study of unsaturated esters is intrinsically linked to the historical development of organic chemistry and the concept of stereochemistry. In the mid-19th century, Louis Pasteur's work on tartaric acid laid the foundation for understanding that molecules can exist as non-superimposable mirror images, a concept now known as chirality. researchgate.net This was followed by the proposal of the tetrahedral carbon atom by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, which provided a theoretical framework for understanding the three-dimensional arrangement of atoms in molecules. researchgate.net
The study of geometric isomerism in compounds with double bonds, such as unsaturated esters, became a significant area of investigation in the late 19th and early 20th centuries. The development of synthetic methods to selectively produce one geometric isomer over another has been a long-standing goal in organic synthesis. Early methods often resulted in mixtures of (E)- and (Z)-isomers.
The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, in the mid-20th century revolutionized the study of stereoisomers. NMR allows for the unambiguous determination of the geometry of double bonds, which was previously a challenging task. This analytical capability spurred the development of more sophisticated and highly stereoselective synthetic methods for producing compounds like (2E)-2-Buten-1-ol, 2-methyl-, acetate with high purity. The ongoing development of new catalytic systems continues to refine the ability of chemists to synthesize such molecules with precise control over their stereochemistry. rsc.org
Structure
3D Structure
Properties
CAS No. |
19248-94-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
[(E)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4H,5H2,1-3H3/b6-4+ |
InChI Key |
LYFIKZOWBKYNSE-GQCTYLIASA-N |
SMILES |
CC=C(C)COC(=O)C |
Isomeric SMILES |
C/C=C(\C)/COC(=O)C |
Canonical SMILES |
CC=C(C)COC(=O)C |
Other CAS No. |
19248-94-3 |
Origin of Product |
United States |
Synthetic Methodologies for 2e 2 Buten 1 Ol, 2 Methyl , Acetate and Its Precursors
Esterification Reactions for the Synthesis of (2E)-2-Buten-1-ol, 2-methyl-, acetate (B1210297)
Esterification is a fundamental reaction in organic chemistry for producing esters. For the target compound, this involves forming an ester bond between the hydroxyl group of (2E)-2-Methyl-2-buten-1-ol and the acetyl group from an acetylating agent.
Direct Esterification of (2E)-2-Methyl-2-buten-1-ol with Acetic Acid
The most direct route to (2E)-2-Buten-1-ol, 2-methyl-, acetate is the Fischer esterification, which involves reacting the parent alcohol, (2E)-2-Methyl-2-buten-1-ol, with acetic acid. masterorganicchemistry.com This reaction is an equilibrium process, where the alcohol and carboxylic acid react in the presence of an acid catalyst to form the ester and water. masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the catalyst. masterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield, the alcohol is often used in excess, or the water byproduct is continuously removed from the reaction mixture. masterorganicchemistry.com
Esterification of (2E)-2-Methyl-2-buten-1-ol with Acetic Anhydride (B1165640)
An alternative and often more efficient method for synthesizing (2E)-2-Buten-1-ol, 2-methyl-, acetate is the reaction of (2E)-2-Methyl-2-buten-1-ol with acetic anhydride. medcraveonline.com This reaction is generally faster and more complete than esterification with acetic acid because it is not a reversible process. The byproduct of this reaction is acetic acid rather than water, which does not promote the reverse reaction. researchgate.net
This acylation can be catalyzed by either an acid or a base (such as pyridine). medcraveonline.com The reaction with acetic anhydride is a common choice when high yields of the acetate ester are desired. medcraveonline.comresearchgate.net
Catalytic Systems Employed in Ester Synthesis
The success of esterification reactions heavily relies on the choice and application of a suitable catalyst to increase the reaction rate. e3s-conferences.org Homogeneous acid catalysts are conventionally used for this purpose. ajgreenchem.commdpi.com
Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are common catalysts for Fischer esterification. masterorganicchemistry.commdpi.com Both serve to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.com
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. However, its use can sometimes lead to side reactions, such as dehydration of the alcohol or charring of organic materials, and it can present challenges with equipment corrosion and waste disposal. atlantis-press.combartleby.com
p-Toluenesulfonic Acid (p-TSA): A strong organic acid that is solid at room temperature, making it easier to handle. ipros.com It dissolves well in organic raw materials and is widely used as an acid catalyst in organic synthesis due to the low nucleophilicity of its conjugate base. ipros.comresearchgate.net It is often considered an ideal catalyst for producing esters from alcohols and organic acids. ipros.com
The amount of catalyst used, or catalyst loading, is a critical parameter in maximizing the yield of the ester. The concentration of the catalyst directly affects the reaction rate. uctm.edu An optimal catalyst loading exists for most esterification reactions.
Insufficient Catalyst: A low catalyst concentration leads to a slow reaction rate, requiring longer reaction times or higher temperatures to achieve a satisfactory conversion.
Excessive Catalyst: While increasing the catalyst amount can increase the reaction rate, an excessive amount does not necessarily improve the yield and can promote undesirable side reactions. researchgate.net It also increases costs and the complexity of purification.
Research on similar esterification processes demonstrates that optimizing catalyst loading is key. For example, in the synthesis of ethylene (B1197577) glycol butyl ether acetate, a p-toluenesulfonic acid catalyst dosage of 3% was found to be optimal. atlantis-press.com In another study, catalyst loading was varied from 1% to 5%, showing a significant impact on reaction kinetics. researchgate.net Therefore, determining the precise optimal catalyst loading for the synthesis of (2E)-2-Buten-1-ol, 2-methyl-, acetate is essential for maximizing process efficiency and yield.
Optimization of Reaction Conditions for (2E)-2-Buten-1-ol, 2-methyl-, acetate Synthesis
Beyond catalyst selection and loading, other reaction conditions must be optimized to achieve the highest possible yield of (2E)-2-Buten-1-ol, 2-methyl-, acetate. These factors include the molar ratio of reactants, reaction temperature, and reaction time. The optimization of these parameters is often studied using methodologies like Response Surface Methodology (RSM) to understand the interplay between variables. uctm.eduscirp.org
Key parameters for optimization include:
Molar Ratio of Reactants: In Fischer esterification, using an excess of one reactant (typically the less expensive one, often the alcohol) can shift the reaction equilibrium to favor the formation of the ester, thereby increasing the yield. masterorganicchemistry.com
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, an excessively high temperature might lead to the degradation of reactants or products or cause other side reactions. The optimal temperature balances reaction speed with stability.
Reaction Time: The reaction must proceed for a sufficient duration to reach equilibrium or completion. Optimization involves finding the shortest time required to achieve the maximum yield, as unnecessarily long reaction times can increase energy costs and the potential for side product formation. uctm.edu
The following table illustrates how these parameters can be varied in an experimental design to find the optimal conditions for synthesis, based on principles from related esterification studies. uctm.eduresearchgate.net
| Parameter | Range of Variation | Rationale for Optimization | Potential Impact on Yield |
|---|---|---|---|
| Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Shifts the reaction equilibrium to favor product formation (Le Chatelier's Principle). | Increasing the excess of alcohol generally increases the conversion of the limiting reagent (acetic acid). |
| Catalyst Loading (% w/w) | 0.5% to 5.0% | Ensures a sufficient reaction rate without promoting side reactions or increasing costs unnecessarily. | Yield increases with catalyst loading up to an optimal point, after which it may plateau or decrease due to side reactions. |
| Temperature (°C) | 60°C to 120°C | Balances the need for a high reaction rate with the thermal stability of reactants and products. | Higher temperatures increase the rate of reaction, but excessive heat can lead to decomposition or byproducts. |
| Reaction Time (hours) | 1 to 8 hours | Allows the reaction to approach equilibrium or completion without unnecessary energy expenditure. | Yield increases with time until equilibrium is reached; further time has no benefit and may allow for side reactions. |
Temperature Control and Stoichiometric Ratios
Precise control of reaction temperature and the molar ratios of reactants are fundamental to maximizing the yield and purity of the target acetate. In related esterification reactions, such as the synthesis of the isomeric prenyl acetate from isoprene (B109036) and acetic acid, the reaction temperature is a key variable. While the reaction can proceed at room temperature, it is often slow. To achieve a reasonable reaction rate, gentle heating is typically employed, with temperatures ranging from approximately 40°C to 100°C. google.com In a specific preparation of prenyl acetate, the reaction mixture is heated to 100-110°C, and the alcohol is added dropwise, followed by a constant temperature reaction for 2 hours.
The stoichiometry of the reactants also plays a critical role. In the synthesis of esters from alcohols and carboxylic acids (or their anhydrides), it is common to use one of the reactants in excess to drive the equilibrium towards the product side, according to Le Chatelier's principle. For instance, in the synthesis of prenyl acetate, acetic acid can be used in molar excess. google.com The optimal molar ratios must be determined empirically for each specific reaction to balance reaction efficiency with the practicalities of post-reaction purification.
| Parameter | Condition | Rationale |
| Temperature | 40°C - 110°C | To increase reaction rate while minimizing side reactions. |
| Stoichiometry | Excess of one reactant (e.g., acetic acid or anhydride) | To shift the reaction equilibrium towards the formation of the ester product. |
Influence of Solvent Polarity (e.g., Toluene (B28343) vs. Dichloromethane)
The choice of solvent can significantly influence the reaction rate, yield, and even the reaction pathway by stabilizing transition states and solvating reactants and products. The polarity of the solvent is a key characteristic in this regard.
In principle, a less polar solvent like toluene might be favored in reactions where the starting materials are less polar. Conversely, a more polar solvent like dichloromethane (B109758) could be more effective if the reaction proceeds through a more polar or charged intermediate or transition state. The optimal solvent is one that provides good solubility for the reactants while minimally interfering with the reaction or subsequent purification steps. In some preparations of prenyl acetate, the reaction can be carried out without a solvent, which improves the plant factor and simplifies the process.
| Solvent | Polarity | Potential Application |
| Toluene | Nonpolar | Suitable for reactions with nonpolar reactants or when a solid reactant requires a solvent for dispersion. |
| Dichloromethane | Polar Aprotic | May be beneficial if the reaction involves polar intermediates or transition states. |
Impact of Reagent Pre-drying on Reaction Pathways
The presence of water can be detrimental in many organic syntheses, particularly in esterification reactions. Esterification is typically a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.
Synthesis of (2E)-2-Buten-1-ol, 2-methyl-, acetate via Isoprene Derivatives
A common and economically viable starting material for the synthesis of C5 alcohols and their derivatives is isoprene (2-methyl-1,3-butadiene).
Preparation of Halo-Methyl-Butenol Acetate Intermediates from Isoprene
One synthetic route starting from isoprene involves an initial hydrochlorination or hydrobromination. The reaction of isoprene with a hydrohalic acid (like HCl or HBr) can lead to the formation of halo-methyl-butene intermediates. This is followed by esterification to form the corresponding acetate.
For example, a method for the synthesis of the related prenyl alcohol involves the chlorination of isoprene using concentrated hydrochloric acid. This is then followed by esterification and subsequent saponification to yield the alcohol. A similar pathway can be envisioned for the synthesis of the target acetate, where the halo-intermediate is directly converted to the acetate without isolating the alcohol.
Subsequent Transformations to Unsaturated Acetates
The halo-methyl-butenyl intermediates are reactive and can be converted to the desired unsaturated acetate through nucleophilic substitution with an acetate source. A common method for this transformation is the reaction of the halo-intermediate with a salt of acetic acid, such as sodium acetate. In this step, the halide acts as a leaving group and is displaced by the acetate nucleophile.
Alternatively, isoprene can be reacted directly with a carboxylic acid in the presence of a catalyst to form the ester. For instance, isoprene can be reacted with acetic acid in the presence of an inorganic acid catalyst like phosphoric acid to yield prenyl acetate. google.com This direct method avoids the isolation of the halo-intermediate. The resulting prenyl acetate can then potentially be isomerized to the desired (2E) isomer.
Isomerization Pathways to Form (2E)-2-Buten-1-ol, 2-methyl-, acetate
The stereochemistry of the final product is crucial, and achieving the (2E) configuration may require specific isomerization steps or stereoselective synthesis routes. The direct synthesis from isoprene often yields a mixture of isomers, including the more common prenyl acetate (3-methyl-2-butenyl acetate).
One potential pathway for isomerization is through an allylic rearrangement. Allylic rearrangements involve the shift of a double bond and can be catalyzed by acids or metals. wikipedia.org For instance, gold-catalyzed rearrangements of allylic acetates have been reported. acs.org Such a rearrangement could potentially convert an isomeric acetate into the thermodynamically more stable (2E) form.
Isomerization of 3-Methyl-3-buten-1-ol to (2E)-2-Buten-1-ol or Corresponding Esters
The synthesis of (2E)-2-Buten-1-ol, a key precursor to its acetate ester, can be achieved through the isomerization of 3-Methyl-3-buten-1-ol. One established route to obtain the starting material, 3-Methyl-3-buten-1-ol, is the Prins reaction, which involves the reaction of isobutylene (B52900) with formaldehyde (B43269). This process typically yields a mixture containing both 3-Methyl-3-buten-1-ol and the desired 3-Methyl-2-buten-1-ol (B147165) (also known as prenol). guidechem.comresearchgate.net The subsequent step involves the selective isomerization of the undesired 3-Methyl-3-buten-1-ol into the thermodynamically more stable 3-Methyl-2-buten-1-ol. guidechem.com
This isomerization is a critical step for maximizing the yield of the target precursor. The process involves the migration of the double bond from the terminal position (in 3-Methyl-3-buten-1-ol) to the internal position, resulting in the formation of 3-Methyl-2-buten-1-ol. This transformation is typically facilitated by a catalyst. guidechem.comresearchgate.net The direct conversion of the resulting alcohol to its corresponding ester, such as the acetate, can then be accomplished through standard esterification procedures.
Another pathway involves using isoprene as a starting material. Isoprene can react with hydrogen chloride to produce chloroisopentene. This intermediate subsequently reacts with sodium acetate to form the corresponding acetate ester, which is then hydrolyzed to yield 3-Methyl-2-buten-1-ol. guidechem.comresearchgate.net A variation of this method involves the direct addition of acetic acid to isoprene in the presence of an acid catalyst, like phosphoric acid, to form prenyl acetate directly. google.com This process can be followed by saponification to yield prenyl alcohol. google.com
The table below summarizes the key aspects of the isomerization process starting from the Prins reaction products.
| Starting Material | Product | Key Transformation | Common Catalyst Type |
| 3-Methyl-3-buten-1-ol | 3-Methyl-2-buten-1-ol | Double bond migration | Palladium on Carbon (Pd/C) |
This interactive table summarizes the isomerization of 3-Methyl-3-buten-1-ol.
Palladium-Catalyzed Isomerization Processes
Palladium complexes are highly effective catalysts for the isomerization of allylic alcohols, such as 3-Methyl-3-buten-1-ol, to their more stable isomers. The mechanism of Pd(II)-catalyzed E/Z isomerization of alkenes is a complex process that has been the subject of detailed mechanistic studies. chemrxiv.org While the specific substrate in this article is an allylic alcohol, the general principles of palladium-catalyzed double bond migration are applicable.
The process generally involves the coordination of the alkene's double bond to the Pd(II) center. For allylic alcohols, this coordination facilitates a rearrangement that leads to the migration of the double bond. The mechanism can proceed through different pathways, including an anti-nucleopalladation/β-elimination pathway. chemrxiv.org In the context of allylic alcohols, the reaction can be influenced by various factors, including the concentration of ligands such as chloride ions. lookchem.com
Research has shown that palladium acetate is a commercially available and effective catalyst for such isomerizations. nih.gov The catalytic cycle typically involves the formation of a palladium-alkene complex, which then undergoes isomerization to a more stable configuration. The final product is then released, regenerating the palladium catalyst for subsequent cycles. chemrxiv.org This catalytic approach is advantageous as it allows for the transformation to occur under relatively mild conditions and with high selectivity.
Key features of palladium-catalyzed isomerization include:
High Efficiency: Palladium catalysts can achieve high conversion rates.
Selectivity: The reaction can be controlled to favor the formation of the desired isomer.
Mild Conditions: These reactions often proceed at lower temperatures and pressures compared to non-catalyzed methods.
The table below outlines the general steps involved in a proposed palladium-catalyzed isomerization mechanism.
| Step | Description |
| 1. Catalyst Activation | A Pd(II) precatalyst forms an active catalytic species. |
| 2. Alkene Coordination | The double bond of the allylic alcohol coordinates to the palladium center. |
| 3. Isomerization | The palladium-alkene complex undergoes rearrangement (e.g., via hydride transfer or other pathways) to form the isomerized complex. |
| 4. Product Dissociation | The isomerized alcohol product dissociates from the palladium center, regenerating the active catalyst. |
This interactive table describes the general mechanism of Palladium-Catalyzed Isomerization.
Industrial Production Methodologies of (2E)-2-Buten-1-ol, 2-methyl-, acetate Analogs
The industrial production of analogs such as prenyl acetate (3-methyl-2-butenyl acetate) provides insight into the large-scale synthesis of compounds structurally similar to (2E)-2-Buten-1-ol, 2-methyl-, acetate. These methods prioritize cost-effectiveness, high yield, and process safety.
One prominent industrial method involves the reaction of isoprene with acetic acid. google.com This process typically uses an inorganic acid catalyst, such as phosphoric acid. The reaction can be conducted at room temperature, but gentle heating (e.g., 40°C to 100°C) under pressure is often preferred to increase the reaction rate. google.com The resulting prenyl acetate can be separated from the aqueous acid phase, which can be recovered. google.com
Another significant industrial route is the esterification of the corresponding alcohol (prenol) with an acetylating agent. A common method employs acetic anhydride and a catalyst like sodium acetate. google.compatsnap.com In this process, pentadienol (an alternative name for prenol) is added dropwise to a heated mixture of acetic anhydride and sodium acetate. google.compatsnap.com After the reaction, the crude product is washed, neutralized, and purified by rectification to achieve high purity (often exceeding 97%). google.com This method is noted for its simple reaction conditions and high product yield, making it suitable for industrial-scale production. google.compatsnap.com
The table below details a typical industrial process for prenyl acetate synthesis using acetic anhydride.
| Step | Procedure | Purpose |
| 1. Reaction Setup | Acetic anhydride and sodium acetate are added to a reactor and heated to 100°C. google.compatsnap.com | To prepare the reaction medium and activate the catalyst. |
| 2. Reagent Addition | Pentadienol is added dropwise at 100-110°C, followed by a constant temperature reaction period. google.compatsnap.com | To control the exothermic reaction and ensure complete conversion. |
| 3. Quenching & Washing | Water is added to the reaction mixture to quench excess acetic anhydride and wash the crude product. google.compatsnap.com | To remove water-soluble impurities and byproducts. |
| 4. Neutralization | Anhydrous sodium carbonate is added to the crude ester to adjust the pH to 7. google.compatsnap.com | To remove residual acidic components. |
| 5. Purification | The neutralized crude product is purified by rectification, collecting the fraction at 70-80°C / 50 mmHg. google.compatsnap.com | To obtain the final product with high purity. |
This interactive table outlines an industrial synthesis process for Prenyl Acetate.
Chemical Reactivity and Transformation Mechanisms of 2e 2 Buten 1 Ol, 2 Methyl , Acetate
Hydrolytic Pathways of (2E)-2-Buten-1-ol, 2-methyl-, acetate (B1210297)
Ester hydrolysis is a reversible reaction where an ester reacts with water to produce a carboxylic acid and an alcohol. libretexts.org The process can be significantly accelerated by the presence of an acid or a base catalyst.
In the presence of a strong acid, the hydrolysis of (2E)-2-Buten-1-ol, 2-methyl-, acetate proceeds through a series of equilibrium steps. The mechanism is essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.org
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent attack by water leads to the formation of a tetrahedral intermediate. researchgate.net Following a proton transfer, the (E)-2-methyl-2-buten-1-ol moiety is eliminated as a good leaving group. The final step involves the deprotonation of the resulting protonated carboxylic acid by a water molecule, regenerating the acid catalyst and forming acetic acid. libretexts.org
Key Steps in Acid-Catalyzed Hydrolysis
| Step | Description |
|---|---|
| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺). |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |
| 3. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |
| 4. Proton Transfer | A proton is transferred from the attacking water molecule to the alkoxy oxygen. |
| 5. Elimination | The alcohol, (E)-2-Methyl-2-buten-1-ol, is eliminated as the leaving group. |
| 6. Deprotonation | The protonated carboxylic acid is deprotonated by water, yielding acetic acid and regenerating the catalyst. |
Because all steps are reversible, the reaction is typically driven to completion by using a large excess of water. libretexts.orglibretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate.
Key Steps in Base-Catalyzed Hydrolysis
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon. |
| 2. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |
| 3. Elimination | The intermediate collapses, eliminating an alkoxide ion ((E)-2-methyl-2-buten-1-oxide). |
| 4. Deprotonation | The alkoxide ion deprotonates the carboxylic acid, forming the final alcohol and a carboxylate salt. This step is irreversible. |
Regardless of whether the hydrolysis is acid- or base-catalyzed, the fundamental products derived from the cleavage of the ester bond are the same. The hydrolysis of (2E)-2-Buten-1-ol, 2-methyl-, acetate yields (E)-2-Methyl-2-buten-1-ol and Acetic Acid. nih.gov In the case of base-catalyzed hydrolysis, the acetic acid is present as its corresponding carboxylate salt (e.g., sodium acetate if NaOH is used) until an acidic workup is performed.
Oxidative Transformations of (2E)-2-Buten-1-ol, 2-methyl-, acetate
The oxidation of an ester like (2E)-2-Buten-1-ol, 2-methyl-, acetate typically involves the allylic alcohol portion of the molecule. For the formation of corresponding aldehydes and carboxylic acids, the ester must first be hydrolyzed to release the primary allylic alcohol, (E)-2-Methyl-2-buten-1-ol. rsc.org This alcohol can then be oxidized.
The oxidation of the primary allylic alcohol, (E)-2-Methyl-2-buten-1-ol, can yield two primary products depending on the strength of the oxidizing agent and the reaction conditions.
Aldehyde Formation: Mild oxidation of (E)-2-Methyl-2-buten-1-ol results in the formation of the corresponding aldehyde, (E)-2-methyl-2-butenal.
Carboxylic Acid Formation: Stronger oxidation conditions will further oxidize the intermediate aldehyde to the corresponding carboxylic acid, (E)-2-methyl-2-butenoic acid. rsc.org Direct oxidation of the primary alcohol to the carboxylic acid is also possible with powerful oxidizing agents. libretexts.org
Several reagents can be employed for the oxidation of the allylic alcohol derived from the hydrolysis of (2E)-2-Buten-1-ol, 2-methyl-, acetate.
Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a very strong and versatile oxidizing agent. libretexts.org When reacting with a primary alcohol like (E)-2-Methyl-2-buten-1-ol, it typically leads to the formation of the carboxylic acid, (E)-2-methyl-2-butenoic acid. masterorganicchemistry.comorientjchem.orgsphinxsai.com The reaction is often conducted in acidic or basic solutions. However, under harsh conditions (e.g., heat, high concentration), KMnO₄ is powerful enough to cleave the carbon-carbon double bond present in the molecule, leading to a mixture of products. libretexts.org
Chromium Trioxide (CrO₃): Chromium trioxide and its derivatives are widely used for the oxidation of alcohols. organic-chemistry.org The outcome of the reaction is highly dependent on the specific reagent and conditions used.
Jones Reagent (CrO₃ in aqueous sulfuric acid and acetone): This reagent is a strong oxidizing agent that will typically oxidize a primary alcohol completely to the corresponding carboxylic acid. organic-chemistry.org
Collins Reagent (CrO₃·2(pyridine) in dichloromethane) and Pyridinium Chlorochromate (PCC): These are milder chromium(VI) reagents that are selective for the oxidation of primary alcohols to aldehydes. wikipedia.org Using PCC or Collins reagent on (E)-2-Methyl-2-buten-1-ol would favor the formation of (E)-2-methyl-2-butenal.
It is important to note that chromium(VI) reagents can also effect allylic oxidation directly at the C-H bond adjacent to the double bond, which can be a competing reaction pathway. rsc.orgacs.orgacs.org
Summary of Oxidizing Agents and Products
| Oxidizing Agent | Typical Conditions | Primary Product from (E)-2-Methyl-2-buten-1-ol |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic or basic solution | (E)-2-methyl-2-butenoic acid |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone (B3395972) | (E)-2-methyl-2-butenoic acid |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) | (E)-2-methyl-2-butenal |
Reductive Processes of (2E)-2-Buten-1-ol, 2-methyl-, acetate
The reduction of the ester functional group in (2E)-2-Buten-1-ol, 2-methyl-, acetate is a key transformation that yields the corresponding allylic alcohol, 2-methyl-2-buten-1-ol (B1231688). This conversion is typically achieved using metal hydride reagents, with the reactivity and outcome depending significantly on the specific reagent employed.
Conversion to Corresponding Alcohols
The primary reductive pathway for (2E)-2-Buten-1-ol, 2-methyl-, acetate involves the cleavage of the acyl-oxygen bond and the addition of hydride to the carbonyl carbon. This process effectively removes the acetate group and reduces the carbonyl to a hydroxyl group, yielding 2-methyl-2-buten-1-ol. The mechanism for this transformation begins with the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the ester's carbonyl group. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the acetate ion as a leaving group and forming an aldehyde intermediate. This aldehyde is then rapidly reduced by a second equivalent of the hydride reagent to an alkoxide, which, upon an acidic or aqueous workup, is protonated to give the final primary alcohol product. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
Common Reducing Agents and Reaction Conditions (e.g., Lithium Aluminum Hydride, Sodium Borohydride)
The choice of reducing agent is critical for the successful conversion of (2E)-2-Buten-1-ol, 2-methyl-, acetate to its alcohol. The two most common hydride reagents, Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), exhibit significant differences in reactivity. reddit.comquora.com
Lithium Aluminum Hydride (LiAlH₄) : As a powerful and highly reactive reducing agent, LiAlH₄ readily reduces esters, including allylic acetates, to their corresponding primary alcohols. masterorganicchemistry.comslideshare.net The Al-H bond in LiAlH₄ is more polar and weaker than the B-H bond in NaBH₄, making the hydride more nucleophilic and reactive. libretexts.org The reduction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the violent reaction of LiAlH₄ with protic solvents, including water. masterorganicchemistry.comic.ac.uk The reaction usually proceeds rapidly, even at low temperatures. Following the reduction, a careful workup, often involving the sequential addition of water and acid, is necessary to quench the excess reagent and protonate the resulting alkoxide to yield the alcohol. libretexts.org
Sodium Borohydride (NaBH₄) : In contrast, NaBH₄ is a much milder and more selective reducing agent. masterorganicchemistry.com It is primarily used for the reduction of aldehydes and ketones. youtube.com Under standard conditions, NaBH₄ is generally unreactive towards esters, which are less electrophilic than aldehydes or ketones due to resonance stabilization from the adjacent oxygen atom. chemistrysteps.commasterorganicchemistry.com Therefore, attempting to reduce (2E)-2-Buten-1-ol, 2-methyl-, acetate with NaBH₄ in a simple alcoholic solvent at room temperature would likely result in no reaction or a very slow conversion. commonorganicchemistry.comresearchgate.net However, the reactivity of NaBH₄ can be enhanced by using higher temperatures, excess reagent, or by the addition of Lewis acids (e.g., LiCl, CaCl₂) or by performing the reaction in specific solvent systems like refluxing THF, which can facilitate the reduction of some esters. researchgate.net
| Reducing Agent | Reactivity with Esters | Typical Solvents | Workup | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | High | Anhydrous Diethyl Ether, THF | Aqueous/Acidic | Highly reactive, requires anhydrous conditions. Reduces a wide range of functional groups. masterorganicchemistry.comlibretexts.org |
| Sodium Borohydride (NaBH₄) | Low (Generally unreactive) | Methanol (B129727), Ethanol | Aqueous | Mild and selective for aldehydes/ketones. Can reduce esters under harsh conditions or with additives. masterorganicchemistry.comcommonorganicchemistry.com |
Ene Reactions and Cycloaddition Chemistry Involving Related Allylic Alcohols
The corresponding alcohol, 3-methyl-2-buten-1-ol (B147165) (also known as prenol), is a valuable substrate in ene reactions and cycloadditions, particularly with nitrosocarbonyl intermediates. These reactions provide a pathway to complex nitrogen- and oxygen-containing heterocyclic structures. nih.govacs.org
Reactions of Nitrosocarbonyl Intermediates with 3-Methyl-2-buten-1-ol
Nitrosocarbonyl intermediates, which are highly reactive species, readily undergo ene reactions with allylic alcohols like 3-methyl-2-buten-1-ol. nih.gov When nitrosocarbonyl benzene (B151609) is generated in the presence of 3-methyl-2-buten-1-ol, it acts as the enophile, reacting with the alkene (the ene component). The reaction involves the transfer of an allylic hydrogen from the alcohol to the nitrosocarbonyl group and the formation of a new carbon-nitrogen bond, resulting in regioisomeric adducts in fair yields. nih.govacs.orgsigmaaldrich.com
Regioselectivity and Stereochemical Aspects in Ene Adduct Formation
The regioselectivity of the ene reaction between nitrosocarbonyl intermediates and 3-methyl-2-buten-1-ol is governed by electronic and steric factors. nih.govacs.org For nitrosocarbonyl benzene, the reaction follows a Markovnikov orientation. This is driven by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrosocarbonyl intermediate. acs.org The electrophilic nitrogen of the nitrosocarbonyl group adds preferentially to the less substituted carbon of the double bond. Consequently, the reaction favors the abstraction of the "twix" hydrogens (from the CH₂ group) over the "lone" hydrogens (from the methyl groups). nih.govacs.org
However, this regioselectivity can be altered by using more sterically demanding nitrosocarbonyl intermediates, such as those derived from mesitylene (B46885) or anthracene. nih.gov The increased steric bulk relieves the Markovnikov directing effect, leading to a shift in selectivity towards the abstraction of the less sterically hindered "lone" hydrogens. This change in regioselectivity is crucial as it leads to the formation of different constitutional isomers. nih.govacs.org
| Nitrosocarbonyl Reagent | Steric Hindrance | Predominant Hydrogen Abstraction | Resulting Adduct Type |
| Nitrosocarbonyl Benzene | Low | "Twix" (from CH₂) | Markovnikov-directed product |
| Nitrosocarbonyl Mesitylene | High | "Lone" (from CH₃) | Sterically-controlled product |
| Nitrosocarbonyl Anthracene | High | "Lone" (from CH₃) | Sterically-controlled product |
Data sourced from The Journal of Organic Chemistry. nih.govacs.org
Synthesis of Isoxazolidines and N,O-Nucleoside Analogues from Allylic Alcohols
The ene adducts formed from the reaction of nitrosocarbonyl intermediates and 3-methyl-2-buten-1-ol are valuable synthetic intermediates. Specifically, the products where "lone" hydrogen abstraction occurs are 5-hydroxy-isoxazolidines. nih.gov These isoxazolidine (B1194047) heterocycles are key synthons for the preparation of N,O-nucleoside analogues. nih.govresearchgate.net
The synthesis of these nucleoside analogues is typically achieved using the Vorbrüggen protocol. nih.govacs.org In this procedure, the 5-hydroxy-isoxazolidine is first activated, often by acetylation. This activated intermediate is then coupled with a silylated heterocyclic base (such as purines or pyrimidines) in the presence of a Lewis acid. nih.govresearchgate.netwikipedia.org This method allows for the stereocontrolled formation of the glycosidic bond, leading to a diverse range of N,O-nucleoside analogues, which are of interest in medicinal chemistry. nih.govmdpi.com
Spectroscopic and Chromatographic Characterization Methodologies for 2e 2 Buten 1 Ol, 2 Methyl , Acetate
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful hybrid technique that separates the components of a mixture and provides mass spectral data for their identification. For (2E)-2-Buten-1-ol, 2-methyl-, acetate (B1210297), GC-MS analysis yields crucial information regarding its retention time and fragmentation pattern.
The retention index (RI) is a standardized measure of a compound's retention time in gas chromatography, which aids in its identification by comparing it to reference values. For (2E)-2-methyl-2-butenyl acetate, the Van Den Dool and Kratz retention index has been determined on polar columns, which are commonly used for separating compounds with polar functional groups like esters.
On a DB-Wax column, a popular polar stationary phase made of polyethylene (B3416737) glycol, (2E)-2-methyl-2-butenyl acetate exhibits a consistent retention index. Experimental data submitted to the National Institute of Standards and Technology (NIST) database report retention indices of 1198 and 1199 for this compound under temperature-programmed conditions. nist.gov The specifics of the analytical conditions are detailed in the table below.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Active Phase | DB-Wax | DB-Wax |
| Column Length (m) | 30 | 30 |
| Column Diameter (mm) | 0.25 | 0.25 |
| Phase Thickness (µm) | 0.25 | 0.25 |
| Carrier Gas | He | He |
| Initial Temperature (°C) | 50 | 50 |
| Final Temperature (°C) | 250 | 250 |
| Heating Rate (K/min) | 4 | 3 |
| Retention Index (RI) | 1198 | 1199 |
Table 1. Gas Chromatography conditions for the determination of the Retention Index of (2E)-2-methyl-2-butenyl acetate on a DB-Wax column. nist.gov
Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion is energetically unstable and fragments in a reproducible manner, creating a unique mass spectrum.
A key fragmentation event for acetate esters is the cleavage of the acyl-oxygen bond, leading to the formation of a highly stable acylium ion, [CH₃CO]⁺. This fragment has a mass-to-charge ratio (m/z) of 43. Due to its stability, this ion is consistently the most abundant fragment, making it the base peak in the mass spectrum. chemguide.co.uk
Another significant fragmentation involves the loss of the acetate group as acetic acid (CH₃COOH, mass of 60) from the molecular ion (M⁺, m/z 128), which would result in a fragment ion at m/z 68. This corresponds to the [C₅H₈]⁺ cation radical.
The mass spectrum of the isomer prenyl acetate confirms these predictions, showing a prominent base peak at m/z 43 and a major peak at m/z 68. Other significant fragments are observed at m/z 41, 67, and 69, resulting from further rearrangements and loss of hydrogen atoms.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 43 | [CH₃CO]⁺ | Acylium ion (Base Peak) from cleavage of the C-O bond |
| 68 | [C₅H₈]⁺ | Loss of acetic acid (M - 60) |
| 85 | [M - CH₂CH₃]⁺ (isomer dependent) | Loss of an ethyl radical |
| 67 | [C₅H₇]⁺ | Loss of H from the m/z 68 fragment |
Table 2. Predicted mass spectral fragmentation for (2E)-2-Buten-1-ol, 2-methyl-, acetate based on general ester fragmentation rules and data from its isomer, prenyl acetate.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. For an α,β-unsaturated ester like (2E)-2-Buten-1-ol, 2-methyl-, acetate, the IR spectrum is dominated by absorptions from the carbonyl and ester C-O linkages.
The IR spectrum of this compound will exhibit several characteristic bands that confirm its identity as an α,β-unsaturated ester.
C=O Stretching Vibration: The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching absorption. For α,β-unsaturated esters, this band typically appears in the range of 1730-1715 cm⁻¹. The conjugation of the double bond with the carbonyl group slightly lowers the frequency compared to saturated aliphatic esters (which appear at 1750-1735 cm⁻¹). chemicalbook.com
C-O Ester Vibrations: Esters display two distinct C-O stretching vibrations in the fingerprint region of the spectrum. These correspond to the C-C-O and O-C-C asymmetric stretches. These vibrations give rise to two or more strong bands typically found within the 1300-1000 cm⁻¹ range. chemicalbook.com
C=C Stretching Vibration: The carbon-carbon double bond stretch for alkenes typically appears around 1670-1640 cm⁻¹.
=C-H Bending: Out-of-plane bending vibrations for the vinylic hydrogen can also be observed, typically in the 900-800 cm⁻¹ region.
C-H Stretching: Absorptions corresponding to sp² C-H stretching (from the double bond) are expected just above 3000 cm⁻¹, while sp³ C-H stretching (from the methyl groups) will appear just below 3000 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp²) | 3100-3000 | Medium |
| C-H Stretch (sp³) | 3000-2850 | Medium-Strong |
| C=O Stretch (α,β-unsaturated ester) | 1730-1715 | Strong, Sharp |
| C=C Stretch | ~1670 | Variable-Weak |
| C-O Stretch | 1300-1000 | Two or more Strong bands |
Table 3. Predicted characteristic infrared vibrational modes for (2E)-2-Buten-1-ol, 2-methyl-, acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Proton (¹H) NMR is particularly useful for determining the number of different types of protons and their connectivity.
The ¹H NMR spectrum of (2E)-2-Buten-1-ol, 2-methyl-, acetate can be predicted by analyzing the distinct chemical environments of its protons. The structure contains five unique proton signals.
Vinylic Proton (-CH=): The single proton on the double bond is expected to appear as a quartet of triplets (or a more complex multiplet) due to coupling with the adjacent ethyl group's methyl protons and the allylic methylene (B1212753) protons. Its chemical shift would be in the typical vinylic region, around 5.3-5.5 ppm.
Allylic Methylene Protons (-O-CH₂-): The two protons of the methylene group attached to the ester oxygen are deshielded and are adjacent to the double bond. They are expected to produce a doublet in the range of 4.5-4.7 ppm, coupling with the vinylic proton.
Acetyl Methyl Protons (-O-C(=O)-CH₃): The three protons of the methyl group of the acetate moiety are in a distinct chemical environment. They will appear as a sharp singlet, as there are no adjacent protons to couple with, typically around 2.0-2.1 ppm.
Vinylic Methyl Protons (=C-CH₃): The methyl group directly attached to the double bond will appear as a singlet (or a very finely split multiplet due to long-range coupling) in the vinylic methyl region, around 1.7-1.8 ppm.
Ethyl Group Methyl Protons (-CH₂-CH₃): The three protons of the methyl group at the end of the butenyl chain will appear as a triplet, coupling with the vinylic proton, at approximately 1.0-1.1 ppm.
The integration of these signals would correspond to a proton ratio of 1:2:3:3:3.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Vinylic (-CH=) | ~5.3-5.5 | Multiplet (quartet of triplets) | 1H |
| Allylic Methylene (-O-CH₂-) | ~4.5-4.7 | Doublet | 2H |
| Acetyl Methyl (-COCH₃) | ~2.0-2.1 | Singlet | 3H |
| Vinylic Methyl (=C-CH₃) | ~1.7-1.8 | Singlet (or fine multiplet) | 3H |
| Ethyl Methyl (-CH₂-CH₃) | ~1.0-1.1 | Triplet | 3H |
Table 4. Predicted ¹H NMR spectral data for (2E)-2-Buten-1-ol, 2-methyl-, acetate.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For (2E)-2-Buten-1-ol, 2-methyl-, acetate, the ¹³C NMR spectrum provides distinct signals for each of the seven carbon atoms in its structure, with their chemical shifts (δ) being indicative of their electronic environment.
The interpretation of the ¹³C NMR spectrum is based on established principles. The carbonyl carbon of the acetate group is the most deshielded, appearing furthest downfield, typically in the range of 170-185 ppm. The two sp² hybridized carbons of the double bond resonate in the olefinic region, generally between 115 and 140 ppm. The sp³ hybridized carbons, including the methyl groups and the methylene group, appear in the upfield region of the spectrum. The carbon atom attached to the oxygen of the ester will be more deshielded than the other alkyl carbons.
Based on general principles and data for structurally similar compounds, the predicted ¹³C NMR chemical shifts for (2E)-2-Buten-1-ol, 2-methyl-, acetate are presented in the table below. It is important to note that actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted ¹³C NMR Chemical Shifts for (2E)-2-Buten-1-ol, 2-methyl-, acetate
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (acetate) | ~171.0 |
| C-2 (olefinic) | ~138.0 |
| C-3 (olefinic) | ~120.0 |
| C-1 (methylene) | ~61.0 |
| C-4 (methyl) | ~21.0 |
| C-2' (methyl) | ~16.0 |
| CH₃ (acetate) | ~20.0 |
Advanced Chromatographic Techniques for Separation and Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of (2E)-2-Buten-1-ol, 2-methyl-, acetate, especially in complex mixtures such as essential oils and fragrance formulations.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Related Compounds
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of moderately polar to nonpolar compounds like terpenoid esters. In RP-HPLC, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase.
The separation of (2E)-2-Buten-1-ol, 2-methyl-, acetate and its related compounds, which may include its geometric isomer (Z)-2-Buten-1-ol, 2-methyl-, acetate, and other structurally similar esters, can be effectively achieved using RP-HPLC. The choice of mobile phase is critical for achieving optimal separation. A mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile, is commonly employed. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve a mixture of compounds with varying polarities.
For the analysis of terpenoids, a C18 column is a common choice. Detection is typically performed using a UV detector, often at a low wavelength such as 210 nm, as many of these compounds lack a strong chromophore. The retention time of each compound is a characteristic feature that aids in its identification when compared to a known standard.
Sample Preparation Techniques for Chromatographic Analysis
Effective sample preparation is crucial for accurate and reliable chromatographic analysis. The choice of technique depends on the nature of the sample matrix and the concentration of the analyte.
Solvent Extraction: This is a classic and widely used method for extracting volatile and semi-volatile compounds from plant materials and other matrices. researchgate.net For a compound like (2E)-2-Buten-1-ol, 2-methyl-, acetate, which is found in essential oils, a non-polar solvent such as hexane (B92381) or pentane (B18724) is typically used to dissolve the oil and separate it from the more polar components of the plant matrix. usalab.com The extraction process involves macerating the plant material in the solvent, followed by filtration and concentration of the extract. Care must be taken during the evaporation step to avoid the loss of the volatile analyte.
Solid Phase Microextraction (SPME): SPME is a modern, solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in the headspace of a sample or directly from a liquid sample. A fused silica fiber coated with a stationary phase is exposed to the sample, and the analytes partition onto the fiber. walisongo.ac.id For terpenoid acetates, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of analytes. mdpi.com
The SPME fiber is then directly inserted into the injection port of a gas chromatograph (GC) for thermal desorption and analysis. Key parameters that need to be optimized for a quantitative SPME method include the choice of fiber, extraction time, and temperature. For the analysis of plant volatiles, headspace SPME is often preferred as it minimizes the extraction of non-volatile matrix components. nih.gov
Environmental Fate and Atmospheric Chemical Pathways of 2e 2 Buten 1 Ol, 2 Methyl , Acetate
Hydrolytic Transformations in Aqueous Environments
Hydrolysis, the cleavage of chemical bonds by the addition of water, represents a primary degradation pathway for esters in aqueous environments. The rate and products of this transformation for (2E)-2-Buten-1-ol, 2-methyl-, acetate (B1210297) are highly dependent on the pH of the surrounding water.
Like other carboxylic acid esters, (2E)-2-Buten-1-ol, 2-methyl-, acetate can undergo hydrolysis under both acidic and basic conditions. rsc.orgnih.gov The fundamental reaction involves the cleavage of the ester bond.
Under acidic conditions , the hydrolysis is a reversible process catalyzed by hydronium ions (H₃O⁺). The reaction proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The final products of this reaction are (2E)-2-methyl-2-buten-1-ol and acetic acid.
In basic (alkaline) conditions , the hydrolysis, often termed saponification, is an irreversible process initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. rsc.org This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt (acetate) and the corresponding alcohol, (2E)-2-methyl-2-buten-1-ol. The rate of base-catalyzed hydrolysis for esters is generally faster than acid-catalyzed hydrolysis. rsc.org
The expected products from the hydrolysis of (2E)-2-Buten-1-ol, 2-methyl-, acetate are summarized in the table below.
| Condition | Reactants | Products |
| Acidic | (2E)-2-Buten-1-ol, 2-methyl-, acetate + H₂O | (2E)-2-methyl-2-buten-1-ol + Acetic Acid |
| Basic | (2E)-2-Buten-1-ol, 2-methyl-, acetate + OH⁻ | (2E)-2-methyl-2-buten-1-ol + Acetate Ion |
Oxidative Degradation Processes in the Environment
Oxidative processes, particularly those involving reactive oxygen species, are significant degradation pathways for organic compounds in both aquatic and atmospheric environments. The presence of a carbon-carbon double bond in (2E)-2-Buten-1-ol, 2-methyl-, acetate makes it particularly susceptible to oxidative attack.
In the environment, unsaturated compounds can be oxidized by various agents, with ozone (O₃) and hydroxyl radicals (•OH) being among the most important. unisalento.it
Ozonolysis: The reaction of the carbon-carbon double bond in (2E)-2-Buten-1-ol, 2-methyl-, acetate with ozone can lead to its cleavage. This process, known as ozonolysis, would break the molecule at the site of the double bond. Based on the structure of the parent alkene, 2-methyl-2-butene, ozonolysis is expected to yield acetone (B3395972) and acetaldehyde. acs.orgiff.com In the context of the full ester molecule, the cleavage would likely result in the formation of acetone and a glycoaldehyde acetate fragment, which could be further oxidized to acetic acid and other smaller molecules.
Hydroxyl Radical Oxidation: In the atmosphere and in sunlit surface waters, hydroxyl radicals are powerful oxidants that react rapidly with unsaturated organic compounds. unisalento.it The reaction of •OH with (2E)-2-Buten-1-ol, 2-methyl-, acetate is expected to proceed primarily via addition to the double bond, forming radical intermediates. These intermediates can then react further with molecular oxygen, leading to a cascade of reactions that can produce a variety of smaller, more oxidized products, including aldehydes (like formaldehyde (B43269) and acetaldehyde) and carboxylic acids. researchgate.net
The potential products from oxidative degradation are outlined below.
| Oxidant | Primary Reaction Site | Potential Products |
| Ozone (O₃) | Carbon-Carbon Double Bond | Acetone, Glycoaldehyde Acetate |
| Hydroxyl Radical (•OH) | Carbon-Carbon Double Bond | Formaldehyde, Acetaldehyde, Acetic Acid, other oxygenated compounds |
Reductive Pathways in Environmental Contexts
Reductive transformations of organic compounds can occur in anoxic or anaerobic environments, such as deep soil layers, sediments, and groundwater, where microorganisms use substances other than oxygen as electron acceptors.
Information on the specific reductive pathways for (2E)-2-Buten-1-ol, 2-methyl-, acetate in the environment is limited in scientific literature. However, based on general chemical principles, two main reductive transformations could theoretically occur: the reduction of the ester group and the saturation of the carbon-carbon double bond.
The reduction of an ester functional group to its corresponding alcohol is a known chemical transformation, though it typically requires strong reducing agents not commonly available in the environment. organic-chemistry.org Some microbial processes are capable of reducing carboxylic acids and their derivatives, but the prevalence of such pathways for allylic acetates in nature is not well-documented. organic-chemistry.org
Another potential reductive pathway is the saturation of the C=C double bond, which would convert the unsaturated ester into its saturated counterpart, 2-methylbutyl acetate. Anaerobic biodegradation studies on other unsaturated esters have shown that the presence of a double bond can influence the rate of degradation, though the specific initial reductive steps are not always clear. Some studies suggest that anaerobic degradation of unsaturated fatty acids may begin with the saturation of the double bond before subsequent breakdown. acs.org
Given the lack of specific data, it is difficult to determine the environmental significance of reductive pathways for this compound compared to hydrolysis and oxidation.
Atmospheric Reactivity Considerations
Due to its volatility, a significant portion of (2E)-2-Buten-1-ol, 2-methyl-, acetate released into the environment is expected to partition into the atmosphere. Its fate in the troposphere is primarily governed by reactions with photochemically generated oxidants.
The main atmospheric removal process for volatile organic compounds (VOCs) containing C=C double bonds is their reaction with the hydroxyl radical (•OH). unisalento.it The rate of this reaction is typically fast, leading to relatively short atmospheric lifetimes. For comparison, structurally similar unsaturated esters like (E)-2-hexenyl acetate have been shown to react quickly with OH radicals. This rapid reaction initiates a series of complex chemical processes that contribute to the formation of secondary atmospheric pollutants.
Gas-Phase Reactions with Atmospheric Oxidants (e.g., OH Radicals, Ozone)
The primary removal mechanism for many VOCs in the troposphere is through gas-phase reactions with highly reactive oxidizing agents. For unsaturated compounds like (2E)-2-Buten-1-ol, 2-methyl-, acetate, the hydroxyl radical (OH) and ozone (O₃) are of paramount importance.
Ozone also plays a crucial role in the atmospheric degradation of unsaturated VOCs, particularly during the night when OH radical concentrations are low. The reaction of ozone with the double bond in (2E)-2-Buten-1-ol, 2-methyl-, acetate is expected to be a significant removal process. Studies on analogous compounds, like 2-methyl-2-butene, have shown rapid degradation through ozonolysis, with calculated half-lives on the order of hours. oecd.org The rate coefficients for the reaction of ozone with different methyl-butenol isomers have been experimentally determined to be in the range of (4.25 to 311) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.gov These reactions lead to the formation of carbonyls, hydroperoxides, and other oxygenated species, influencing the oxidizing capacity of the atmosphere. acs.orgacs.org
Biodegradation Potential in Soil and Water Matrices
The fate of (2E)-2-Buten-1-ol, 2-methyl-, acetate in terrestrial and aquatic environments is largely governed by biodegradation, a process mediated by microorganisms. nih.gov While specific studies on the biodegradation of this exact compound are limited, its chemical structure provides clues to its likely behavior. As an ester, it is susceptible to hydrolysis, which can be both a chemical and a biological process, breaking it down into 2-methyl-2-buten-1-ol (B1231688) and acetic acid. These smaller, simpler molecules are generally more amenable to microbial degradation.
The presence of a double bond and a methyl group may influence the rate and pathway of biodegradation. In general, unsaturated compounds can be biodegraded under both aerobic and anaerobic conditions, although the specific pathways and microbial communities involved will differ. The ultimate biodegradability will depend on a variety of environmental factors, including microbial population density and diversity, temperature, pH, and the availability of other nutrients.
For a structurally related compound, 2-methyl-2-butene, it has been determined to be not readily biodegradable. oecd.org This suggests that while biodegradation of (2E)-2-Buten-1-ol, 2-methyl-, acetate is expected to occur, it may not be a rapid process.
Environmental Partitioning and Volatilization Dynamics
The distribution of a chemical in the environment is governed by its physical and chemical properties, such as vapor pressure and water solubility. (2E)-2-Buten-1-ol, 2-methyl-, acetate is a volatile compound, meaning it has a tendency to evaporate and exist in the gas phase. This high volatility suggests that a significant portion of this compound released to soil or water will partition into the atmosphere.
The Henry's Law constant, which describes the partitioning of a chemical between air and water, is a key parameter in assessing its volatilization potential. For the related compound 2-methyl-2-butene, the volatilization half-life from a model river is estimated to be approximately 51 minutes, and from a model lake, 3.32 days. oecd.org This indicates a high rate of transfer from aquatic environments to the atmosphere.
Once in the atmosphere, its fate is governed by the gas-phase reactions and photolytic degradation processes discussed previously. Due to its expected low soil organic carbon-water (B12546825) partitioning coefficient (Koc), based on its structure, (2E)-2-Buten-1-ol, 2-methyl-, acetate is not expected to sorb significantly to soil and sediment. oecd.org This further enhances its mobility in the environment and its potential for volatilization.
Applications in Advanced Organic Synthesis and Material Science Research
Role as a Reagent in Specialized Organic Synthesis
While primarily utilized as a precursor, (2E)-2-Buten-1-ol, 2-methyl-, acetate (B1210297) also functions as a reagent in specific synthetic contexts. Its role is often centered on introducing the five-carbon tiglyl group into a target molecule. This is particularly relevant in the synthesis of complex natural products and their analogues, where the precise stereochemistry of the double bond is crucial for biological activity.
In specialized synthesis, the ester can be involved in coupling reactions where the acetate group acts as a leaving group, or the double bond can participate in cycloadditions or metathesis reactions. Its reactivity is harnessed by chemists to construct intricate carbon skeletons with controlled stereochemistry.
Utilization as a Precursor in Fine Chemical Synthesis (e.g., Intermediates in Vitamin A Synthesis)
The most significant application of (2E)-2-Buten-1-ol, 2-methyl-, acetate and its close derivatives is as a precursor in the industrial synthesis of fine chemicals, most notably Vitamin A acetate. acs.org In several established manufacturing routes, a C5 aldehyde derived from this structure is a key building block. google.com
This C5 intermediate, 4-acetoxy-2-methyl-2-butenal , is synthesized through a multi-step process. researchgate.netprepchem.com This aldehyde then undergoes a coupling reaction, such as a Wittig or Julia reaction, with a C15 component typically derived from β-ionone. This key step forms the complete C20 carbon skeleton of Vitamin A. acs.org The subsequent steps involve modifications to yield the final all-trans-retinyl acetate (Vitamin A acetate). acs.org
The synthesis pathway highlights the importance of the compound's structural features: the acetate group, the methyl-substituted double bond, and the primary alcohol functionality which is oxidized to the crucial aldehyde.
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| β-ionone | C13H20O | Starting material for the C15 component |
| 4-acetoxy-2-methyl-2-butenal | C7H10O3 | C5 building block derived from the title compound's structural family researchgate.netprepchem.com |
| all-trans-retinyl acetate | C22H32O2 | Final Vitamin A product |
Use as Analytical Reference Standards in Chemical Analysis
In the field of analytical chemistry, high-purity chemical compounds are essential for the development, validation, and quality control of analytical methods. (2E)-2-Buten-1-ol, 2-methyl-, acetate is available from various chemical suppliers in high purity, making it suitable for use as an analytical reference standard.
It is particularly useful in chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nist.gov As a reference standard, it allows for the accurate identification and quantification of this specific isomer in complex mixtures, such as essential oils, flavor and fragrance formulations, or in monitoring the progress of chemical reactions. The National Institute of Standards and Technology (NIST) provides reference data for this compound, which is crucial for its use in analytical science. nist.gov
Development of Derivatives for Specific Research Purposes
Researchers actively develop derivatives of (2E)-2-Buten-1-ol, 2-methyl-, acetate to tailor its properties for specific applications. These modifications can enhance reactivity, alter physical properties, or introduce new functionalities.
Key research-driven derivatives include:
Halogenated Derivatives : Compounds like 4-halo-3-methyl-2-buten-1-ol acetate are synthesized as reactive intermediates. The halogen atom provides a site for nucleophilic substitution, facilitating the construction of more complex molecules, such as the aforementioned 4-acetoxy-2-methyl-2-butenal used in Vitamin A synthesis. google.com
Aldehyde Derivatives : The oxidation of the primary alcohol to an aldehyde, yielding 4-acetoxy-2-methyl-2-butenal, is a critical transformation. This derivative is a cornerstone of the C15 + C5 approach to Vitamin A. google.com
Polymer Monomers : In material science, derivatives are created to act as monomers for polymerization. For instance, the synthesis of 2-[(2E)-1-methyl-2-butene-1-yl]aniline creates a molecule that can be polymerized to produce polyaniline derivatives with specific electronic and sensory properties for use in sensors and other advanced materials. researchgate.net
| Derivative Name | Modification | Application |
|---|---|---|
| 4-acetoxy-2-methyl-2-butenal | Oxidation of alcohol to aldehyde | Key C5 intermediate in fine chemical synthesis google.com |
| 4-halo-3-methyl-2-buten-1-ol acetate | Halogenation | Reactive intermediate for further synthesis google.com |
| 2-[(2E)-1-methyl-2-butene-1-yl]aniline | Addition of an aniline (B41778) group | Monomer for specialized conductive polymers researchgate.net |
Computational and Theoretical Chemical Studies of 2e 2 Buten 1 Ol, 2 Methyl , Acetate
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties and has been applied to a variety of organic compounds, including unsaturated esters. rsc.orgresearchgate.netnih.gov DFT calculations can provide insights into the geometry, electronic properties, and reactivity of (2E)-2-Buten-1-ol, 2-methyl-, acetate (B1210297).
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
| Parameter | Illustrative Value | Significance |
| EHOMO | -0.25 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| ELUMO | 0.05 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | 0.30 eV | Indicates the molecule's excitability and chemical reactivity. |
| Ionization Potential (I) | 0.25 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -0.05 eV | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | 0.15 eV | Measures the resistance to change in electron distribution. |
| Chemical Potential (μ) | -0.15 eV | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | 0.075 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Disclaimer: The data in this table is illustrative and based on typical values for similar α,β-unsaturated esters. It is intended to represent the type of information that can be obtained from DFT calculations.
The distribution of the HOMO and LUMO orbitals across the molecule's structure reveals the likely sites for electrophilic and nucleophilic attack. For an unsaturated ester, the HOMO is often localized on the C=C double bond, while the LUMO is typically centered on the carbonyl group.
DFT calculations can also be used to generate Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is a visual representation of the electrostatic potential on the surface of a molecule. Different colors on the MEP map indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for nucleophilic attack.
Green: Regions of neutral electrostatic potential.
For (2E)-2-Buten-1-ol, 2-methyl-, acetate, an MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime target for electrophiles. The most positive potential (blue) would be expected around the carbonyl carbon atom, making it susceptible to nucleophilic attack.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by determining the structures of transition states and intermediates and calculating their relative energies. ic.ac.uklibretexts.org For an ester like (2E)-2-Buten-1-ol, 2-methyl-, acetate, a common reaction is hydrolysis, which can be catalyzed by either acid or base. chemistrysteps.comyoutube.com
Computational studies of ester hydrolysis can map out the entire reaction pathway, providing valuable information about the energy barriers (activation energies) for each step. For example, in acid-catalyzed hydrolysis, calculations can model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by water, the formation of a tetrahedral intermediate, proton transfer steps, and the final elimination of the alcohol. libretexts.org By comparing the calculated activation energies for different possible pathways, the most likely mechanism can be identified. These calculations can also reveal the influence of solvents on the reaction mechanism and kinetics. ic.ac.uk
In Silico Studies for Structure-Activity Relationships (SAR) of Analogous Compounds
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. mdpi.com In silico SAR, often employing Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to correlate molecular descriptors (physicochemical properties derived from the structure) with observed activity. nih.govmdpi.com
While specific SAR studies on (2E)-2-Buten-1-ol, 2-methyl-, acetate are not documented, the methodologies can be applied to its analogues to guide the design of new compounds with desired properties. For a series of analogous terpene esters, a QSAR study could involve:
Generating a dataset of structurally similar compounds with known biological activity.
Calculating molecular descriptors for each compound, such as lipophilicity (logP), molecular weight, polar surface area, and quantum chemical parameters like HOMO/LUMO energies.
Developing a mathematical model that correlates the descriptors with the biological activity using statistical methods or machine learning algorithms. nih.gov
Such a model could then be used to predict the activity of new, unsynthesized analogues of (2E)-2-Buten-1-ol, 2-methyl-, acetate. For instance, modifications could include altering the length of the acetate chain, substituting the methyl groups, or changing the stereochemistry of the double bond. The QSAR model would predict how these changes might affect a particular biological endpoint, thereby prioritizing the synthesis of the most promising candidates. nih.gove3s-conferences.org
Application of Retrosynthetic Analysis and AI-Driven Platforms in Derivative Design
Rapidly generate plausible synthetic routes for each derivative.
Rank the proposed routes based on factors like predicted yield, cost of starting materials, number of steps, and reaction conditions.
Identify potential challenges in the synthesis and suggest alternative strategies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-2-methyl-2-buten-1-ol acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of (2E)-2-methyl-2-buten-1-ol with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 alcohol to anhydride) are critical for maximizing yield . Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) with polar columns (e.g., DB-Wax) is advised .
- Optimization : Adjusting solvent polarity (e.g., toluene vs. dichloromethane) and catalyst loading can mitigate side reactions like hydrolysis. Pre-drying reagents reduces competing acetylation pathways .
Q. Which spectroscopic techniques are most effective for characterizing (2E)-2-methyl-2-buten-1-ol acetate?
- GC-MS : Retention indices on polar columns (e.g., DB-Wax at 1320 RI) and mass spectra (base peak at m/z 43 for acetate fragmentation) provide structural confirmation .
- IR Spectroscopy : Key peaks include C=O stretching (~1740 cm⁻¹) and C-O ester vibrations (~1240 cm⁻¹) .
- NMR : ¹H NMR shows characteristic signals for the acetate methyl group (~2.05 ppm) and allylic protons (δ 5.4–5.8 ppm for the (2E)-configured double bond) .
Q. What are the primary reaction pathways for this compound under oxidation or reduction conditions?
- Oxidation : Using KMnO₄ in acidic conditions yields 2-methylbut-2-enoic acid, while CrO₃ in acetone (Jones oxidation) may produce ketones via allylic oxidation .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, forming 2-methylbutyl acetate. LiAlH₄ selectively reduces the ester to (2E)-2-methyl-2-buten-1-ol .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of (2E)-2-methyl-2-buten-1-ol acetate in novel reactions?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-deficient α,β-unsaturated ester moiety favors Michael additions .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes using databases of analogous reactions, such as Claisen rearrangements or enzymatic esterifications .
Q. How should researchers address contradictions in reported oxidation yields for this compound?
- Data Analysis : Discrepancies may arise from solvent effects (protic vs. aprotic) or trace metal impurities in reagents. For example, aqueous KMnO₃ yields carboxylic acids, while anhydrous conditions favor ketones .
- Validation : Reproduce experiments using standardized reagents (e.g., HPLC-grade solvents) and characterize products via high-resolution MS or 2D NMR to resolve ambiguities .
Q. What environmental considerations are critical when handling (2E)-2-methyl-2-buten-1-ol acetate?
- Volatility : As a volatile organic compound (VOC), use fume hoods with ≥100 ft/min airflow to limit exposure. Monitor lab air concentrations with PID detectors .
- Ecotoxicity : While not explicitly studied, structural analogs suggest moderate aquatic toxicity. Employ waste neutralization (e.g., hydrolysis with NaOH) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
